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3-lodo-4-methyl-7-nitro-1H-
Compound Name:
indazole

Cat. No.: B3219147

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 3-lodo-4-methyl-7-nitro-
1H-indazole. Direct research on this specific isomer is limited; therefore, this document
establishes a plausible synthetic pathway based on established indazole chemistry. It details
experimental protocols for the synthesis of the precursor, 4-methyl-7-nitro-1H-indazole, and its
subsequent iodination. Physicochemical and structural data of closely related, commercially
available isomers are presented for comparative purposes. Furthermore, this guide explores
the utility of the 3-iodo-indazole scaffold as a versatile intermediate in synthetic and medicinal
chemistry, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Introduction

The indazole scaffold is a privileged bicyclic heterocycle present in numerous compounds with
significant biological activity. Many FDA-approved small molecule drugs feature this core
structure, highlighting its importance in medicinal chemistry. The strategic functionalization of
the indazole ring allows for the fine-tuning of a compound's physicochemical properties and its
interactions with biological targets. Specifically, nitro-substituted indazoles have been
investigated as kinase inhibitors for cancer therapy, while the iodine atom at the C-3 position
serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling
reactions.
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This whitepaper focuses on the specific, yet sparsely documented, isomer 3-lodo-4-methyl-7-
nitro-1H-indazole. Due to the absence of direct literature, this guide provides a predictive
overview based on analogous compounds and established synthetic methodologies to
empower researchers in the synthesis and potential application of this molecule.

Physicochemical and Structural Data of Analogous
Indazole Derivatives

While specific data for 3-lodo-4-methyl-7-nitro-1H-indazole is not available in published
literature, the properties of several structurally related isomers provide valuable context for
researchers. These compounds are commercially available and their data can serve as a
benchmark for the characterization of the title compound.

3-lodo-6-methyl-5- 3-lodo-7-nitro-1H- 3-lodo-4-nitro-1H-

Property . . . .
nitro-1H-indazole indazole indazole

CAS Number 1000343-55-4[1] 864724-64-1 885521-22-2[2]

Molecular Formula CsHeIN3O2[1] C7HaIN30O:2 C7HaIN302[2]

Molecular Weight 303.06 g/mol [1] 289.03 g/mol 289.03 g/mol [2]

] Light yellow to yellow N
Appearance Solid ] Not Specified
solid

Melting Point Not Specified Not Specified 210-212 °C[2]
- ) N N 458.0+£25.0 °C

Boiling Point Not Specified Not Specified .

(Predicted)[2]
Purity >95% (Typically) 98% Not Specified

Proposed Synthesis of 3-lodo-4-methyl-7-nitro-1H-
indazole

A plausible two-step synthetic route to the target compound is proposed, commencing with the
synthesis of the 4-methyl-7-nitro-1H-indazole precursor, followed by direct iodination at the C-3
position.
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Proposed Synthetic Workflow

The logical flow for the synthesis is outlined below, starting from the commercially available 2-
methyl-6-nitroaniline.

(2-Methyl-6-nitroaniline)

NaNO2, HCI (aq)

(Diazotization & CycIizatiorD

:

(4-Methyl-7-nitro-1H-indazole)

12, Base (e.g., KOH)
Solvent (e.g., DMF)

3-lodo-4-methyl-7-nitro-1H-indazole

Click to download full resolution via product page

Caption: Proposed synthesis of 3-lodo-4-methyl-7-nitro-1H-indazole.

Experimental Protocols

The following protocols are derived from established procedures for the synthesis of analogous
indazole derivatives. Researchers should perform appropriate safety assessments and
optimization studies.

Step 1: Synthesis of 4-Methyl-7-nitro-1H-indazole
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This procedure is adapted from the synthesis of 7-nitroindazole from 2-methyl-6-nitroaniline.
The cyclization is achieved through diazotization.

e Materials: 2-methyl-6-nitroaniline, Sodium Nitrite (NaNO3z), Hydrochloric Acid (HCI), Water.
e Protocol:

o Dissolve 2-methyl-6-nitroaniline (1.0 eq) in concentrated hydrochloric acid.

o Cool the mixture to 0-5 °C in an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining
the temperature below 5 °C.

o After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

o Allow the mixture to slowly warm to room temperature and continue stirring for 12-16
hours.

o Neutralize the reaction mixture carefully with a suitable base (e.g., sodium hydroxide
solution) to precipitate the product.

o Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield
4-methyl-7-nitro-1H-indazole.

Step 2: lodination of 4-Methyl-7-nitro-1H-indazole

This protocol for direct C-3 iodination is based on a general method for unprotected indazoles.

[2]3]

o Materials: 4-methyl-7-nitro-1H-indazole, lodine (Iz), Potassium Hydroxide (KOH), N,N-
Dimethylformamide (DMF).

e Protocol:

o To a solution of 4-methyl-7-nitro-1H-indazole (1.0 eq) in DMF, add powdered potassium
hydroxide (2.0-3.0 eq).
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o Stir the mixture at room temperature for 15-30 minutes.
o Add a solution of iodine (1.5-2.0 eq) in DMF dropwise to the reaction mixture.

o Stir the reaction at room temperature for 3-5 hours, monitoring the reaction progress by
TLC.

o Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to
guench the excess iodine.

o Extract the agueous layer with a suitable organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford 3-lodo-4-
methyl-7-nitro-1H-indazole.

Synthetic Utility and Downstream Reactions

The primary synthetic value of 3-iodo-indazole derivatives lies in their ability to participate in
palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C-3 position is an
excellent site for the formation of new carbon-carbon and carbon-heteroatom bonds. This
allows for the introduction of a wide array of substituents, making these compounds valuable
building blocks in drug discovery programs.

General Workflow for Cross-Coupling Reactions

The diagram below illustrates the central role of 3-iodo-indazoles as precursors to a diverse
range of functionalized indazole derivatives via Suzuki and Heck couplings.

Alkene

. o Aryl/Heteroaryl s .
3-Aryl-indazole Derivative Boronic Acid/Ester 3-Vinyl-indazole Derivative

3-lodo-indazole
(e.g., Title Compound)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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